Phthalazin-1(2h)-one-4-carbaldehyde
Overview
Description
Phthalazin-1(2h)-one is a privileged building block for drug development . It possesses a wide spectrum of pharmacological activities, including anticancer, antidiabetic, antiasthmatic, antihistaminic, antihypertensive, antithrombotic, antidepressant, anti-inflammatory, and analgesic effects .
Synthesis Analysis
Phthalazin-1(2h)-one derivatives have been synthesized using various methods. For instance, two series of phthalazinone-dithiocarbamate hybrids were synthesized via the corresponding aminoalkyl phthalazinone derivatives and using a one-pot reaction with carbon disulfide, anhydrous H3PO4, and different benzyl or propargyl bromides . Another study described the synthesis of substituted phthalazin-1(2h)-ones acting as antifungal agents .Chemical Reactions Analysis
Phthalazin-1(2h)-one derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of novel cholinesterase inhibitors . They have also been used in the synthesis of potential anticancer agents .Physical and Chemical Properties Analysis
The physical and chemical properties of Phthalazin-1(2h)-one have been analyzed in several studies . For example, one study reported the IR spectrum of a derivative of Phthalazin-1(2h)-one .Mechanism of Action
Future Directions
The future directions for research on Phthalazin-1(2h)-one-4-carbaldehyde could include further exploration of its potential as a drug, particularly in the context of its anticancer and other pharmacological activities . Additionally, more research could be done to better understand its safety profile and to optimize its synthesis process .
Properties
CAS No. |
116286-87-4 |
---|---|
Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
4-oxo-3H-phthalazine-1-carbaldehyde |
InChI |
InChI=1S/C9H6N2O2/c12-5-8-6-3-1-2-4-7(6)9(13)11-10-8/h1-5H,(H,11,13) |
InChI Key |
PBJJLZYNPLMYDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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